molecular formula C15H22N4O2S B2893251 N-allyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide CAS No. 921476-28-0

N-allyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide

Cat. No.: B2893251
CAS No.: 921476-28-0
M. Wt: 322.43
InChI Key: OJXUXDBTQLRSAS-UHFFFAOYSA-N
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Description

N-allyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide is a synthetic organic compound featuring a thiazole core, a versatile moiety prominent in medicinal chemistry . This molecule is constructed with key pharmacophoric elements: a thiazole ring, a urea linkage, and an allyl-substituted acetamide group. Such a structure is characteristic of compounds designed for biochemical screening and pharmaceutical research . The thiazole ring is a privileged scaffold in drug discovery, found in a wide range of therapeutic agents and known for its diverse biological activities . Molecules containing this nucleus can behave unpredictably in physiological systems, potentially resetting biochemical pathways, inhibiting enzymes, or modulating receptor activity . The specific inclusion of a urea functional group and a cyclohexyl substituent is a common strategy to fine-tune the molecule's properties, such as its lipophilicity and binding affinity, making it a valuable candidate for structure-activity relationship (SAR) studies. While the precise mechanism of action and specific research applications for this particular analog require experimental determination, structurally similar N-(thiazol-2-yl)acetamide and N-benzyl-2-(2-ureido)thiazol-4-yl)acetamide derivatives have been identified as key scaffolds in pharmacological research . For instance, some N-(thiazol-2-yl)-benzamide analogs have been discovered to act as potent and selective negative allosteric modulators of ion channels like the Zinc-Activated Channel (ZAC), serving as useful pharmacological tools . Other acetamide-bearing compounds have been investigated for their ability to bind to and activate umami taste receptors (T1R1/T1R3) . This compound is supplied as a high-purity material for research purposes only. It is intended for use in assay development, high-throughput screening, and fundamental pharmacological studies. Not for human, veterinary, or household use.

Properties

IUPAC Name

2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S/c1-2-8-16-13(20)9-12-10-22-15(18-12)19-14(21)17-11-6-4-3-5-7-11/h2,10-11H,1,3-9H2,(H,16,20)(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXUXDBTQLRSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CC1=CSC(=N1)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-allyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

N-allyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-allyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-allyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial and antifungal effects . Additionally, the compound’s ability to modulate inflammatory pathways and induce apoptosis in cancer cells is being investigated .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s core structure (thiazole-acetamide-urea) is shared with several analogs, but substituent variations significantly alter physicochemical and biological properties:

Table 1: Structural Comparison of Key Analogs
Compound Name (CAS/Reference) Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₁₆H₂₃N₄O₂S 359.4 Allyl, Cyclohexylureido, Thiazol Enhanced hydrophobicity from cyclohexyl
2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)-N-(thiazol-2-yl)acetamide (CAS 897620-90-5) C₁₅H₁₂ClN₅O₂S₂ 393.9 4-Chlorophenyl, Thiazol-2-yl Increased aromaticity and halogen effects
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 303.2 Dichlorophenyl, Thiazol Twisted phenyl-thiazol conformation
N-allyl-2-(N-allylacetamido)-2-(4-chlorophenyl)acetamide C₁₄H₁₆ClN₃O₂ 299.7 Allyl, 4-Chlorophenyl Dual allyl groups for flexibility
2-(2-(3-Cyclohexylureido)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide (CAS 921488-43-9) C₂₀H₂₆N₄O₂S 386.5 Cyclohexylureido, 3,4-Dimethylphenyl Steric hindrance from dimethylphenyl

Physicochemical Properties

  • Solubility : The allyl group in the target compound may improve aqueous solubility compared to bulkier aryl analogs (e.g., 3,4-dimethylphenyl in ).
  • Melting Points : Ureido-thiazole derivatives generally exhibit high melting points (>450 K) due to strong intermolecular H-bonding .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-allyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide?

  • Methodology :

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones or α-haloacetic acid derivatives under basic conditions (e.g., KOH/EtOH) .
  • Ureido group introduction : Reaction of the thiazole intermediate with cyclohexyl isocyanate in anhydrous DCM or THF, catalyzed by triethylamine .
  • Allylation : Alkylation of the acetamide nitrogen with allyl bromide using NaH as a base in DMF .
    • Key validation : Intermediate purity is confirmed via TLC and HPLC (>95% purity), with final structure verification by 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} .

Q. How is the compound characterized for structural integrity and purity?

  • Analytical workflow :

  • Spectroscopy : 1H NMR^1 \text{H NMR} (δ 7.8–8.2 ppm for thiazole protons; δ 5.2–5.8 ppm for allyl group), 13C NMR^{13} \text{C NMR} (carbonyl signals at ~170 ppm), and FT-IR (amide I band at ~1650 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • Chromatography : Reverse-phase HPLC with C18 columns (ACN/H2 _2O gradient) to assess purity .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up without compromising purity?

  • Strategies :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours for cyclization) while maintaining >90% yield .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for allylation to reduce toxicity .
  • Continuous flow reactors : Improve reproducibility for industrial-scale production (validated for similar thiazole derivatives) .
    • Trade-offs : Higher temperatures may degrade sensitive functional groups (e.g., ureido), necessitating real-time monitoring via inline FT-IR .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

  • Approach :

  • Dose-response profiling : Conduct MTT assays across multiple cell lines (e.g., HeLa, MCF-7) and bacterial strains (e.g., S. aureus, E. coli) to establish IC50_{50} variability .
  • Target engagement studies : Use SPR (surface plasmon resonance) or fluorescence polarization to measure binding affinity to hypothesized targets (e.g., DprE1 enzyme for antitubercular activity) .
  • Metabolomic profiling : LC-MS/MS to identify off-target effects or metabolite interference .

Q. What computational methods validate the structure-activity relationship (SAR) of this compound?

  • Protocol :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or β-lactamases .
  • QSAR modeling : Use descriptors (e.g., logP, polar surface area) from analogs (e.g., 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(4-fluorophenyl)acetamide) to predict bioactivity .
  • MD simulations : GROMACS for stability analysis of ligand-target complexes over 100-ns trajectories .

Experimental Design & Data Analysis

Q. How to design assays for evaluating enzymatic inhibition mechanisms?

  • Framework :

  • Kinetic assays : Use spectrophotometric methods (e.g., NADH depletion at 340 nm for dehydrogenase targets) with varying substrate concentrations .
  • Inhibitor reversibility : Pre-incubate enzyme with compound, then dilute to test activity recovery .
  • Competitive vs. non-competitive : Lineweaver-Burk plots to determine inhibition mode .

Q. What statistical methods address variability in biological replicate data?

  • Solutions :

  • ANOVA with post-hoc tests : Compare mean IC50_{50} values across ≥3 independent experiments .
  • Grubbs’ test : Identify and remove outliers in dose-response curves .
  • Bootstrap resampling : Estimate confidence intervals for EC50_{50} in non-normal distributions .

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